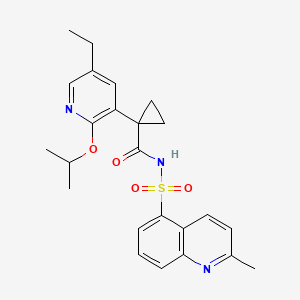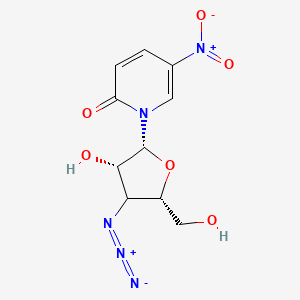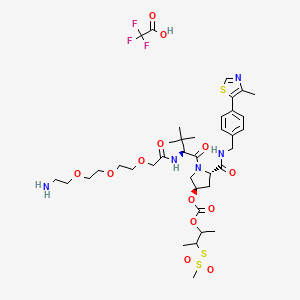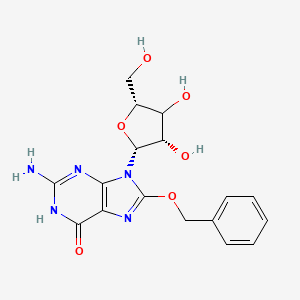
Zatonacaftor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zatonacaftor is a modulator of the cystic fibrosis transmembrane regulator (CFTR) protein. It is primarily used in the research of cystic fibrosis, a genetic disorder that affects the lungs and digestive system. The molecular formula of this compound is C24H27N3O4S, and it has a molecular weight of 453.55 g/mol .
Vorbereitungsmethoden
The synthesis of Zatonacaftor involves the preparation of substituted N-sulfonylcyclopropanecarboxamides. The synthetic route typically includes the following steps:
Formation of the cyclopropane ring: This step involves the cyclopropanation of an appropriate alkene using a diazo compound in the presence of a catalyst.
Sulfonylation: The cyclopropane intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base.
Coupling with pyridine derivative: The sulfonylated cyclopropane is coupled with a pyridine derivative under suitable conditions to form the final product.
Analyse Chemischer Reaktionen
Zatonacaftor undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Zatonacaftor is extensively used in scientific research, particularly in the study of cystic fibrosis. Its applications include:
Chemistry: this compound is used as a model compound to study the behavior of CFTR modulators and their interactions with other molecules.
Biology: In biological research, this compound is used to investigate the cellular mechanisms of CFTR modulation and its effects on ion transport.
Medicine: this compound is being studied for its potential therapeutic effects in treating cystic fibrosis and other diseases involving CFTR dysfunction.
Industry: While its industrial applications are limited, this compound is used in the development of new CFTR modulators and related compounds
Wirkmechanismus
Zatonacaftor exerts its effects by modulating the CFTR protein, which is responsible for the transport of chloride and sodium ions across cell membranes. The compound helps correct the folding and presentation of the CFTR protein to the cell surface, thereby improving its function. This action is particularly beneficial for individuals with mutations in the CFTR gene, such as the F508del mutation .
Vergleich Mit ähnlichen Verbindungen
Zatonacaftor is often compared with other CFTR modulators, such as Tezacaftor and Ivacaftor. While all these compounds aim to improve CFTR function, this compound is unique in its specific molecular structure and mechanism of action. Similar compounds include:
Tezacaftor: Acts as a corrector to help the folding and presentation of the CFTR protein.
Ivacaftor: Enhances the gating function of the CFTR protein, allowing for better ion transport.
Elexacaftor: Works in combination with Tezacaftor and Ivacaftor to provide a more comprehensive treatment for cystic fibrosis
This compound’s uniqueness lies in its specific interaction with the CFTR protein, making it a valuable tool in cystic fibrosis research and potential therapy.
Eigenschaften
CAS-Nummer |
2301945-38-8 |
|---|---|
Molekularformel |
C24H27N3O4S |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
1-(5-ethyl-2-propan-2-yloxypyridin-3-yl)-N-(2-methylquinolin-5-yl)sulfonylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H27N3O4S/c1-5-17-13-19(22(25-14-17)31-15(2)3)24(11-12-24)23(28)27-32(29,30)21-8-6-7-20-18(21)10-9-16(4)26-20/h6-10,13-15H,5,11-12H2,1-4H3,(H,27,28) |
InChI-Schlüssel |
GTTUAFLREAIAHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N=C1)OC(C)C)C2(CC2)C(=O)NS(=O)(=O)C3=CC=CC4=C3C=CC(=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















